N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmacology, especially in targeting various biological pathways.
This compound can be classified under organic compounds, specifically as a heterocyclic amine due to the presence of the benzimidazole ring. Benzimidazole derivatives are known for their roles in drug development, particularly as anti-cancer agents and in treating parasitic infections. The compound's IUPAC name indicates its complex structure which includes a benzodioxole moiety, contributing to its unique chemical properties.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine typically involves several key steps:
The reactions may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is .
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
VKBZBWPMGQXAGU-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine likely involves interaction with specific biological targets:
Research into similar compounds suggests that modifications on the benzimidazole core can significantly affect binding affinity and selectivity towards targets.
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine include:
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine has potential applications in:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3